molecular formula C15H15NOS B13104333 N-(2-(Benzyloxy)phenyl)ethanethioamide

N-(2-(Benzyloxy)phenyl)ethanethioamide

Cat. No.: B13104333
M. Wt: 257.4 g/mol
InChI Key: SCGDPANUQGHGTM-UHFFFAOYSA-N
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Description

N-(2-(Benzyloxy)phenyl)ethanethioamide ( 258879-14-0) is a high-purity chemical compound with the molecular formula C15H15NOS and a molecular weight of 257.35 g/mol. Supplied for Research Use Only, this compound is a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a benzyloxy phenyl group and an ethanethioamide moiety, makes it a valuable scaffold in the synthesis of complex heterocycles. Research indicates that similar thioamide-containing compounds serve as crucial intermediates in methodologies like the [1,2]-Wittig rearrangement for the synthesis of bioactive 3-arylphthalides and 3-aryl-3-hydroxyisoindolinones, which are classes of compounds with demonstrated anticancer activity . Furthermore, thioamide derivatives have been explored as potent, metal-form-selective inhibitors of enzymes like methionine aminopeptidase (MetAP), a promising target for the development of novel antibacterial agents . This combination of synthetic utility and potential biological relevance makes this compound a compound of significant interest in pharmacological and synthetic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

N-(2-phenylmethoxyphenyl)ethanethioamide

InChI

InChI=1S/C15H15NOS/c1-12(18)16-14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,18)

InChI Key

SCGDPANUQGHGTM-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Ii. Synthetic Strategies and Methodologies for N 2 Benzyloxy Phenyl Ethanethioamide

Direct Thionation of Amide Precursors to Yield N-(2-(Benzyloxy)phenyl)ethanethioamide

A primary and well-established method for synthesizing thioamides is the direct thionation of their corresponding amide precursors. In this case, N-(2-(Benzyloxy)phenyl)acetamide serves as the immediate precursor to the target compound. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

The conversion of amides to thioamides is frequently accomplished using phosphorus-sulfur reagents, with Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, being one of the most effective and widely used. nih.govorientjchem.org The reaction typically involves heating the amide precursor with Lawesson's Reagent in an anhydrous, inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org The reaction rate is generally faster for amides compared to other carbonyl compounds like esters. nih.gov

Other thionating agents, such as phosphorus pentasulfide (P4S10), can also be employed for this transformation. orientjchem.orgnih.gov However, Lawesson's Reagent often provides higher yields and cleaner reactions under milder conditions. nih.gov Microwave-assisted thionation using Lawesson's Reagent has been shown to significantly reduce reaction times and improve yields. nih.gov

Below is a table summarizing typical reaction conditions for the thionation of N-aryl amides, which are analogous to the synthesis of this compound.

Thionating ReagentAmide Substrate (Analog)SolventTemperatureTimeYield (%)Reference
Lawesson's ReagentN-phenylbenzamideTolueneReflux2-4 h>90 beilstein-journals.org
Lawesson's ReagentVarious amidesTHFRoom Temp1-2 h85-95 nih.gov
P4S10/HMDOVarious amidesDichloromethaneReflux1-3 h80-92 nih.gov
Lawesson's ReagentAcridinedionesTolueneReflux2-3 h85-94 orientjchem.org

This table is interactive and can be sorted by column.

The mechanism of amide thionation using Lawesson's Reagent has been the subject of detailed computational and experimental studies. acs.orgresearchgate.net The process is generally understood to proceed through the following key steps:

Dissociation of Lawesson's Reagent : In solution, the dimeric Lawesson's Reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide. nih.gov

Cycloaddition : The carbonyl oxygen of the amide, N-(2-(Benzyloxy)phenyl)acetamide, performs a nucleophilic attack on the phosphorus atom of the reactive monomer. This is followed by a concerted cycloaddition to form a four-membered oxathiadiphosphetane intermediate, which resembles a Wittig-like intermediate. nih.govacs.org

Cycloreversion : This four-membered ring intermediate is unstable and undergoes a concerted cycloreversion. This step is typically the rate-determining step. acs.org It results in the formation of the desired thiocarbonyl group in this compound and a stable phosphorus-oxygen byproduct, (4-methoxyphenyl)phosphonothioic anhydride. nih.gov

The driving force for this reaction is the high thermodynamic stability of the P=O bond that is formed in the byproduct. nih.gov Computational studies using density functional theory (DFT) have confirmed the concerted and asynchronous nature of both the cycloaddition and cycloreversion steps. acs.orgresearchgate.net These studies also indicate that amides are among the most reactive carbonyl compounds towards thionation with Lawesson's Reagent. acs.org

Multicomponent Reaction Approaches for the Thioamide Scaffold

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, provide an efficient and atom-economical route to complex molecules like this compound. mdpi.com

The Willgerodt-Kindler reaction is a powerful method for synthesizing thioamides. The Kindler modification, in particular, involves the reaction of a ketone or an aldehyde, an amine, and elemental sulfur. organic-chemistry.orgmsu.edu This reaction can be adapted to synthesize the this compound scaffold by carefully selecting the starting materials.

A plausible three-component approach would involve the reaction of:

Acetaldehyde (to provide the "ethane" portion)

2-(Benzyloxy)aniline (to provide the N-substituted phenyl group)

Elemental sulfur (S8)

The reaction is typically carried out by heating the three components, often in a solvent like pyridine (B92270) or dimethylformamide (DMF), although catalyst- and solvent-free conditions have also been developed. nih.govresearchgate.net The mechanism involves the initial formation of an enamine from the aldehyde and the amine, which then reacts with sulfur to form a thioamide after a series of rearrangements and oxidation steps. organic-chemistry.orgmsu.edu Recent advancements have demonstrated this reaction can be promoted by microwave irradiation or performed in water, enhancing its green credentials. organic-chemistry.orgnih.gov

AldehydeAmineSulfur SourceConditionsProduct TypeReference
Various Aryl AldehydesMorpholineElemental Sulfur120 °C, Solvent-freeN-Arylthioacetamides researchgate.net
Various AldehydesN-Substituted FormamidesSodium Sulfide (B99878)Water, Room TempThioamides organic-chemistry.org
Aryl AldehydesCyclic Secondary AminesElemental Sulfur100 °C, Catalyst-freeAryl Thioamides nih.gov

This table is interactive and can be sorted by column.

The synthesis of the thioamide functional group is fundamentally based on nucleophilic addition and condensation reactions. In the context of the Willgerodt-Kindler reaction, the amine (2-(benzyloxy)aniline) acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (acetaldehyde) to form a hemiaminal, which then dehydrates to an enamine. msu.edu

Beyond this specific named reaction, other MCRs build the thioamide scaffold through similar principles. For instance, strategies involving the reaction of amines, elemental sulfur, and a carbon source that can be functionalized are common. organic-chemistry.org One such approach involves the reaction of an amine, sulfur, and an active methylene (B1212753) compound. These reactions proceed through the formation of reactive polysulfide species which then engage in a cascade of nucleophilic addition and condensation steps to build the final thioamide product. nih.gov

Transition-Metal Catalysis in the Synthesis of this compound and Analogs

While direct catalytic synthesis of this compound is not prominently documented, transition-metal catalysis offers powerful tools for the synthesis of its structural analogs, particularly N-aryl thioamides. These methods often focus on the efficient formation of the key C-N or C-S bonds.

Palladium, copper, and other transition metals are widely used to catalyze C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the N-aryl amide precursor, N-(2-(Benzyloxy)phenyl)acetamide, from 2-(benzyloxy)aniline and an acetylating agent or from 1-bromo-2-(benzyloxy)benzene and acetamide (B32628). This precursor can then be subjected to the thionation methods described in section 2.1.

More advanced strategies aim to integrate C-S bond formation catalytically. For example, transition-metal catalysts can be employed to activate C-H bonds, allowing for direct thiolation of arenes. While not a direct route to the target molecule, these principles can be applied to the synthesis of complex thioamides. For instance, palladium catalysts have been used for the C-H hydroxylation of arenes, and similar principles are being explored for C-H thiolation. researchgate.net The development of catalytic cycles that directly combine an aryl halide, an amine, and a sulfur source to form N-aryl thioamides remains an active area of research, promising more efficient and sustainable synthetic routes in the future.

Copper-Catalyzed Methods for C-H Activation and Thioamide Formation

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical and efficient route to complex molecules. Copper-catalyzed C-H activation for the formation of C–N and C–S bonds is a particularly attractive strategy for the synthesis of N-aryl thioamides. While direct copper-catalyzed C-H thioamidation of 2-(benzyloxy)aniline to form this compound has not been extensively reported, the principles of copper-catalyzed C-H amination and thiolation suggest a plausible pathway.

These reactions typically involve a directing group to guide the copper catalyst to a specific C-H bond. In the context of a precursor like 2-(benzyloxy)aniline, the amine group itself or a pre-installed directing group could facilitate ortho-C-H activation. The subsequent coupling with a thioacylating agent would then yield the desired thioamide. The general mechanism is believed to involve the formation of a copper-nitrene or a related reactive intermediate that undergoes C-H insertion.

A hypothetical copper-catalyzed C-H thioamidation is presented in the table below, illustrating the potential reaction conditions based on known copper-catalyzed C-H functionalization reactions.

Table 1: Hypothetical Conditions for Copper-Catalyzed C-H Thioamidation

Entry Copper Catalyst Ligand Thioacylating Source Solvent Temperature (°C)
1 Cu(OAc)₂ Bipyridine Thioacetic acid Dioxane 100
2 CuI Phenanthroline Potassium thioacetate DMF 120
3 Cu(OTf)₂ None N-thioacylsuccinimide Toluene 110

Exploration of Other Catalytic Systems for Thioamidation

Beyond copper, other transition metals such as rhodium, palladium, and iridium have been extensively used for C-H functionalization and cross-coupling reactions to form amides and thioamides. These catalytic systems offer alternative pathways for the synthesis of this compound.

Rhodium-catalyzed C-H activation is a well-established method for the formation of C-C and C-N bonds. A plausible route to the target molecule could involve the directed C-H activation of a 2-(benzyloxy)phenyl-containing precursor, followed by coupling with a thioamidation reagent.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl compounds. A potential strategy for synthesizing this compound could involve the coupling of 2-(benzyloxy)phenyl halide with a primary thioamide or a thioamide equivalent.

Iridium-catalyzed C-H activation has also been shown to be effective for the formation of C-N bonds. rsc.orgnih.govamericanelements.com Similar to rhodium catalysis, an iridium catalyst could be employed to activate a C-H bond on the benzyloxy-phenyl ring for subsequent thioamidation.

Sustainable and Green Chemical Syntheses

In recent years, the development of sustainable and environmentally friendly synthetic methods has become a major focus in chemical research. For the synthesis of this compound, green chemistry principles can be applied through the use of benign solvents or by eliminating the solvent altogether.

Utilization of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents)

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents. rsc.orgresearchgate.netnih.govsemanticscholar.org DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive.

The synthesis of thioamides has been successfully demonstrated in DESs, often without the need for a catalyst. rsc.orgresearchgate.net A plausible green synthesis of this compound could involve the reaction of 2-(benzyloxy)benzaldehyde, an amine, and elemental sulfur in a choline (B1196258) chloride-urea based DES. rsc.orgresearchgate.net This one-pot, three-component reaction aligns with the principles of green chemistry by minimizing waste and avoiding hazardous solvents.

Table 2: Thioamide Synthesis in Deep Eutectic Solvents

Entry Aldehyde Amine Sulfur Source DES Temperature (°C) Yield (%)
1 Benzaldehyde Morpholine Elemental Sulfur Choline Chloride:Urea (1:2) 60 95
2 4-Chlorobenzaldehyde Piperidine Elemental Sulfur Choline Chloride:Glycerol (1:2) 70 92
3 2-Naphthaldehyde Pyrrolidine Elemental Sulfur Choline Chloride:Urea (1:2) 60 90

Solvent-Free and Catalyst-Free Protocols

Solvent-free reactions represent an ideal green synthetic methodology, as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal. omicsonline.org Several solvent-free protocols for the synthesis of thioamides have been reported, often involving mechanochemical methods such as ball milling or simply heating the neat reactants.

A potential solvent-free synthesis of this compound could be achieved through the thionation of the corresponding amide, N-(2-(benzyloxy)phenyl)acetamide, using a thionating agent like Lawesson's reagent under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction. Another approach is a solvent-free Willgerodt-Kindler reaction, which would involve heating a mixture of a suitable ketone precursor, an amine, and sulfur.

Development of Stereoselective Syntheses for Chiral this compound Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. For this compound, chirality could arise from the presence of a stereocenter in the ethanethioamide side chain or from atropisomerism due to restricted rotation around the N-aryl bond.

The development of stereoselective syntheses for chiral derivatives of this compound would likely involve the use of chiral catalysts or chiral auxiliaries. For instance, an asymmetric version of a catalytic C-H functionalization or cross-coupling reaction could be employed to introduce a stereocenter with high enantioselectivity.

The synthesis of atropisomeric amides and thioamides has been achieved through various strategies, including intramolecular acyl transfer and the use of chiral auxiliaries. researchgate.netrsc.orgthieme-connect.com These methods could potentially be adapted to control the axial chirality in sterically hindered this compound derivatives. The stability of the atropisomers would depend on the steric bulk of the substituents on the aromatic ring and the thioamide moiety.

Synthetic Challenges and Efficiency Enhancements in this compound Production

Despite the various synthetic strategies available, the production of this compound is not without its challenges. Thioamides, in general, can be prone to decomposition, and the synthesis often requires harsh reaction conditions or the use of toxic and foul-smelling reagents.

Synthetic Challenges:

Reagent Toxicity and Odor: Traditional thionating agents like phosphorus pentasulfide and Lawesson's reagent are toxic and produce unpleasant odors, posing significant handling and disposal challenges.

Reaction Conditions: Many thioamidation reactions require high temperatures and long reaction times, which can lead to side reactions and decomposition of the product.

Substrate Scope and Functional Group Tolerance: Catalytic methods, while often milder, may have limitations in terms of substrate scope and tolerance to certain functional groups. The benzyloxy group in the target molecule, for instance, could be susceptible to cleavage under certain catalytic conditions.

Purification: The purification of thioamides can be challenging due to their polarity and potential instability on silica (B1680970) gel.

Efficiency Enhancements:

Catalyst Development: The design of more active and selective catalysts for C-H thioamidation could lead to milder reaction conditions, shorter reaction times, and higher yields.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability.

Late-Stage Functionalization: The ability to introduce the thioamide functionality at a late stage in a synthetic sequence is highly desirable, particularly in the context of medicinal chemistry and the synthesis of complex molecules. nih.govontosight.ainih.gov

Iii. Chemical Reactivity and Transformations of N 2 Benzyloxy Phenyl Ethanethioamide

Reactivity of the Thioamide Functional Group in N-(2-(Benzyloxy)phenyl)ethanethioamide

The thioamide group is a critical determinant of the molecule's reactivity, differing significantly from its amide analogue. The substitution of oxygen with sulfur alters the electronic properties, making the thioamide group more reactive toward both electrophiles and nucleophiles nih.gov. The carbon-sulfur double bond (C=S) is weaker than a carbon-oxygen double bond (C=O), and the larger size and lower electronegativity of sulfur compared to oxygen result in a higher contribution from the polar resonance form nih.gov.

The thiocarbonyl group in this compound presents two primary sites for reaction: the sulfur atom, which is nucleophilic and soft, and the carbon atom, which is electrophilic.

Electrophilic Reactions: The lone pairs on the sulfur atom make it susceptible to attack by electrophiles. This "thiophilic" addition is a common reactivity pattern for thioamides nih.gov. Alkylating agents, for instance, will readily react with the sulfur atom to form thioimidate salts. The sulfur atom's affinity for certain metals also suggests its potential use in forming coordination complexes nih.gov.

Nucleophilic Reactions: The thiocarbonyl carbon is an electrophilic center and can be attacked by nucleophiles. However, due to greater resonance stabilization (nN→π*C=S conjugation), thioamides can be more resistant to hydrolysis than their corresponding amides nih.gov. Despite this, strong nucleophiles can add to the thiocarbonyl carbon, forming a tetrahedral intermediate. This reactivity is fundamental to transformations like transamidation, where one amine group is exchanged for another, often requiring activation of the thioamide nitrogen to destabilize the ground state nih.govnsf.gov.

Reaction TypeReagent ClassProduct TypeDescription
Electrophilic Attack at Sulfur Alkyl Halides (e.g., CH₃I)Thioimidate SaltThe sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.
Metal Ions (e.g., Ag⁺, Hg²⁺)Metal-Thioamide ComplexThe soft sulfur atom coordinates with soft metal ions, facilitating reactions like desulfurization.
Oxidizing AgentsAmide/Other Sulfur OxidesStrong oxidizing agents can lead to desulfurization, converting the thioamide back to an amide or to other sulfur-containing species.
Nucleophilic Attack at Carbon Amines (under activation)Transamidated ThioamideRequires N-activation (e.g., with Boc₂O) to weaken the C-N bond, allowing for nucleophilic acyl substitution nsf.gov.
Strong Hydride ReagentsAmineReduction of the thiocarbonyl group can lead to the corresponding amine.
Organometallic ReagentsVariousGrignard or organolithium reagents can add to the thiocarbonyl carbon.

The thioamide group in this compound can exhibit two main forms of isomerism: thione-thiol tautomerism and cis-trans isomerization around the C-N bond.

Thione-Thiol Tautomerism: The compound can exist in equilibrium between the thione form (containing the C=S group) and the thiol (or thioenol) form, which features a C=N bond and an S-H group. For most simple thioamides, the thione form is predominant. The acidity of the N-H group in thioamides is significantly greater than in amides, which can influence this equilibrium nih.gov.

Cis-Trans Isomerization: Due to the significant double-bond character of the C-N bond, rotation is restricted, leading to the possibility of cis and trans isomers. The energy barrier for this rotation in thioamides is considerably higher than in amides nih.gov. This restricted rotation is a result of the strong nN→π*C=S resonance stabilization nsf.gov.

Transformations Involving the Benzyloxy and Phenyl Moieties

The benzyloxy and phenyl groups offer further avenues for chemical modification, including deprotection, functionalization, and aromatic substitution.

The benzyloxy group serves as a protecting group for the phenolic oxygen. Its removal, or deprotection, is a common synthetic step to liberate the free phenol, which can then be further functionalized.

A variety of methods exist for the cleavage of benzyl (B1604629) ethers, offering selectivity in the presence of other functional groups organic-chemistry.org.

Deprotection MethodReagentsProductsKey Features
Catalytic Hydrogenolysis H₂, Pd/C2-(Ethanethioylamino)phenol + Toluene (B28343)A very common and clean method. May not be suitable if other reducible groups (e.g., alkenes, alkynes) are present organic-chemistry.org.
Acid Catalysis Strong Acids (e.g., HBr, BBr₃)2-(Ethanethioylamino)phenolHarsh conditions that are limited to substrates that can tolerate strong acids organic-chemistry.org.
Oxidative Cleavage DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone)2-(Ethanethioylamino)phenolEffective for benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, but methods for simple benzyl ethers exist organic-chemistry.orgcolab.ws.
Reductive Cleavage Li, NH₃ (Birch Reduction) or LiDBB2-(Ethanethioylamino)phenolProvides an alternative under reductive conditions, which can be selective in the presence of other protecting groups like PMB ethers researchgate.net.
Catalytic Oxidation Nitroxyl-Radical Catalyst (e.g., TEMPO derivative) / Co-oxidant (e.g., PIFA)2-(Ethanethioylamino)phenolAllows for oxidative deprotection under mild, ambient temperature conditions nih.gov.

Once deprotected, the resulting phenolic hydroxyl group can undergo typical phenol reactions, such as O-alkylation, O-acylation, or the Williamson ether synthesis, to introduce a wide array of new functional groups.

The phenyl ring attached to the thioamide nitrogen is activated towards electrophilic aromatic substitution (EAS) by the ortho-para directing benzyloxy group and influenced by the ethanethioylamino group. In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring youtube.com.

The benzyloxy group (-OCH₂Ph) is a strong activating group and an ortho, para-director due to the electron-donating resonance effect of the ether oxygen. The N-ethanethioyl group (-NHC(S)CH₃) is also expected to be an ortho, para-director because the nitrogen atom can donate its lone pair of electrons into the ring via resonance. The combined effect of these two ortho, para-directing groups will strongly favor substitution at the positions ortho and para to them. The steric bulk of the substituents will likely influence the regioselectivity, with substitution at the less hindered positions being favored.

PositionActivating/Deactivating GroupDirecting EffectPredicted Reactivity
C4-NHC(S)CH₃ (ortho), -OCH₂Ph (para)Ortho, ParaHighly activated; likely major site of substitution.
C6-NHC(S)CH₃ (ortho)Ortho, ParaActivated; potential site of substitution, but may be sterically hindered by the adjacent thioamide group.
C3, C5--Less favored positions for substitution.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (using R-Cl/AlCl₃ or RCOCl/AlCl₃).

α-Carbon Reactivity and Derivatization of the Ethanethioamide Chain

The α-carbon of the ethanethioamide chain (the methyl group) possesses acidic protons. Although less acidic than the α-protons of ketones or aldehydes, they can be removed by a strong base to form a nucleophilic intermediate, an enethiolate youtube.com. This reactivity is analogous to the formation of enolates from carbonyl compounds. Evidence for this α-deprotonation has been observed in aliphatic thioamides, where it can compete with other reactions under strong base conditions nsf.gov.

The formation of the enethiolate opens up pathways for C-C bond formation at the α-position.

Enethiolate Formation and Reaction:

Deprotonation: A strong base (e.g., Lithium diisopropylamide, LDA) abstracts a proton from the α-carbon.

Alkylation: The resulting nucleophilic enethiolate can react with various electrophiles, such as alkyl halides, to form a new C-C bond, thereby extending the carbon chain.

This sequence allows for the derivatization of the ethanethioamide side chain, providing a route to more complex analogues of the parent compound.

Article on this compound Remains Unwritten Due to Lack of Specific Research Data

Despite a comprehensive search of available scientific literature, a detailed article on the chemical reactivity and transformations of this compound, as outlined in the user's request, cannot be generated at this time. The core obstacle is the absence of specific published research data for this particular compound within the specified areas of investigation.

The requested article was to be structured around a detailed outline, including sections on epimerization pathways, alkylation and functionalization reactions, cycloaddition and heterocycle formation, and oxidation and reduction chemistry. However, extensive searches have not yielded any specific experimental details, research findings, or data tables related to this compound for the following topics:

Investigation of Epimerization Pathways at the α-Chiral Center: No studies detailing the epimerization of this specific thioamide were found.

Alkylation and Other Functionalization Reactions: While general methods for thioamide alkylation exist, there is no specific information on the reaction of this compound with alkylating agents.

Synthesis of Thiazole and Related Heterocycles: The well-known Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. However, no literature could be located that specifically employs this compound in this reaction to produce thiazole derivatives.

Annulation Reactions to Form Fused Ring Systems: Information on intramolecular cyclization or other annulation reactions starting from this compound to create fused heterocyclic systems is not available in the surveyed literature.

Controlled Oxidation to Sulfur-Containing Functional Groups: While the oxidation of sulfur-containing compounds is a general area of study, no specific protocols or results for the controlled oxidation of this compound to its corresponding sulfoxide or other oxidized species have been reported.

Without access to primary research literature detailing the reactivity of this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The generation of such an article would necessitate speculation and would not meet the standards of scientific accuracy. Further experimental research on this compound is required before a comprehensive review of its chemical transformations can be compiled.

Oxidation and Reduction Chemistry of this compound

Reductive Transformations of the Thioamide Unit

The thioamide functional group in this compound is susceptible to reduction, offering a pathway to synthesize the corresponding amine. This transformation involves the conversion of the thiocarbonyl group (C=S) into a methylene (B1212753) group (CH₂). While specific studies on the reductive transformations of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of thioamides. wikipedia.orgorganic-chemistry.org The reduction of thioamides is a valuable synthetic tool for the preparation of amines. organic-chemistry.org

A variety of reducing agents can be employed to effect this transformation, ranging from classic metal-hydride reagents to more modern catalytic systems. The choice of reagent can influence the reaction conditions and the tolerance of other functional groups within the molecule. Given the presence of a benzyloxy group in this compound, chemoselectivity is a key consideration in the selection of the appropriate reducing agent to avoid cleavage of the benzyl ether.

Commonly employed methods for the reduction of thioamides to amines include the use of samarium(II) iodide (SmI₂) in the presence of a proton source like water (or deuterium oxide for isotopic labeling), which proceeds via a single-electron transfer (SET) mechanism. organic-chemistry.org Another approach involves the use of borohydride reagents, sometimes in conjunction with activating agents. For instance, the conversion of an amide to a thioamide followed by reduction provides a route to amines. acs.org

More recently, catalytic methods have been developed, such as iron-catalyzed hydrosilylation, which can proceed under mild conditions. researchgate.net These methods are often favored for their efficiency and compatibility with a broader range of functional groups. For example, an iron-catalyzed hydrogenative desulfurization of tertiary thioamides using hydrosilylation conditions has been reported to occur at ambient temperature under blue light irradiation, selectively cleaving the C=S bond. researchgate.net Another catalytic approach utilizes Lewis base-boryl radicals to promote a desulfurizative reduction. organic-chemistry.orgacs.org

The general transformation can be represented as follows:

General Reaction Scheme for Thioamide Reduction

In the context of this compound, the expected product of such a reduction would be N-(2-(benzyloxy)phenyl)ethanamine.

The following table summarizes various research findings on the reduction of thioamides, which are applicable by analogy to this compound.

Reagent SystemSubstrate TypeProductKey Findings
Samarium(II) Iodide (SmI₂) / D₂OGeneral Thioamidesα,α-dideuterio aminesEfficient and chemoselective single-electron-transfer (SET) reductive deuteration. Proceeds via a thio-ketyl radical intermediate without generating alcohol byproducts. Offers mild reaction conditions compatible with a broad range of sensitive functional groups. organic-chemistry.org
4-Dimethylaminopyridine-BH₃ / PhSH (catalyst)General ThioamidesAminesBoryl radical precursor promotes a desulfurizative reduction. PhSH acts as a polarity reversal catalyst. organic-chemistry.org
N-Heterocyclic carbene-BH₃ / Ph₃CSH (catalyst)Unsaturated ThioamidesN-heterocyclic and carbocyclic skeletonsAnnulation of unsaturated thioamides is achieved. organic-chemistry.org
Iron Catalyst / Phenylsilane / Blue LightTertiary ThioamidesAminesIron-catalyzed hydrogenative desulfurization under hydrosilylation conditions at ambient temperature. Selectively cleaves the C=S bond. researchgate.net
Borohydride ReagentsThioimonium salts (derived from amides)AminesA convenient route for the transformation of amides to amines via thioimonium salts. acs.org

Iv. Advanced Spectroscopic and Structural Elucidation of N 2 Benzyloxy Phenyl Ethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full NMR analysis would confirm the carbon skeleton and the placement of all protons.

Detailed ¹H and ¹³C NMR Spectral Analysis

¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton environment in N-(2-(Benzyloxy)phenyl)ethanethioamide. The spectrum would feature signals for the aromatic protons on both the phenyl and benzyl (B1604629) rings, the methylene (B1212753) (-CH2-) protons of the benzyl group, the methyl (-CH3) protons of the ethanethioamide group, and the N-H proton of the thioamide. The chemical shifts (δ), integration values, and coupling patterns (multiplicity) would allow for the assignment of these protons.

¹³C NMR spectroscopy, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would identify all unique carbon atoms, including quaternary carbons. Characteristic chemical shifts would be expected for the thiocarbonyl (C=S) carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H NMR Hypothetical ¹³C NMR
CH₃ (ethanethioamide) Singlet ~ δ 30-40 ppm
CH₂ (benzyl) Singlet ~ δ 70-75 ppm
Aromatic CH (phenyl/benzyl) Multiplets ~ δ 110-140 ppm
Quaternary C (aromatic) - ~ δ 120-160 ppm
C=S (thioamide) - ~ δ 195-205 ppm

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure from the ¹H and ¹³C data.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. This would be essential for tracing the connectivity of protons within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-4 bond) correlations between protons and carbons. This technique would be key to connecting the different fragments of the molecule, for example, showing a correlation from the methylene protons of the benzyl group to the oxygen-bearing carbon of the phenyl ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformation and stereochemistry in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

HRMS is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS would confirm the molecular formula of this compound, which is C15H15NOS. This precise mass measurement helps to distinguish the target compound from other potential isomers.

Fragmentation Pathway Elucidation through Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to provide structural information. A proposed fragmentation pathway for this compound would likely involve characteristic losses of neutral fragments. A primary fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion. Other potential fragmentations could include cleavage of the thioamide group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to:

N-H stretch: A moderate to sharp band around 3200-3400 cm⁻¹.

Aromatic C-H stretch: Bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands for the -CH₂- and -CH₃ groups appearing just below 3000 cm⁻¹.

C=S stretch (Thioamide I band): A strong band in the region of 1200-1400 cm⁻¹.

C-N stretch (Thioamide II band): Located around 1450-1550 cm⁻¹.

C-O-C stretch (Ether): Strong bands in the 1000-1300 cm⁻¹ region.

Aromatic C=C bends: Peaks in the 1400-1600 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound could be grown, this technique would determine:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, defining the shape of the molecule.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding (e.g., involving the N-H group) or π-stacking between the aromatic rings.

Crystal System and Space Group: The fundamental symmetry properties of the crystal.

Without experimental data, any further discussion remains speculative. The scientific community awaits the synthesis and publication of the characterization of this compound to fully elucidate its chemical and physical properties.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Information regarding the specific intramolecular and intermolecular hydrogen bonds in the crystal lattice of this compound is not available. To perform such an analysis, crystallographic data, which includes atomic coordinates and bond distances/angles, is essential. This data would allow for the identification of potential hydrogen bond donors (such as the N-H group of the thioamide) and acceptors (like the sulfur atom of the thioamide or the oxygen atom of the benzyloxy group), and the precise measurement of the distances and angles that define these interactions. Without a determined crystal structure, a detailed and accurate description of these bonding patterns is not possible.

Conformational Preferences in the Crystalline State

Similarly, the conformational preferences of this compound in its crystalline state remain undetermined. An analysis of the molecule's conformation would involve the examination of torsion angles between its constituent parts, such as the orientation of the benzyloxy group relative to the phenyl ring and the conformation of the ethanethioamide side chain. This information is derived directly from the results of a single-crystal X-ray diffraction experiment. In the absence of such a study for this specific compound, a scientifically accurate account of its solid-state conformation cannot be generated.

Vi. Synthetic Applications and Derivatization Potential of N 2 Benzyloxy Phenyl Ethanethioamide

N-(2-(Benzyloxy)phenyl)ethanethioamide as a Precursor in Complex Organic Synthesis

The unique structural features of this compound, namely the reactive thioamide moiety and the strategically positioned benzyloxy group, render it a valuable precursor in the field of complex organic synthesis. Its utility spans from the incorporation of the thioamide motif into larger molecular frameworks to its application in the construction of intricate macrocyclic and polycyclic systems.

Strategies for Incorporating the Thioamide Motif into Larger Molecules

The thioamide functional group is a versatile handle for chemical manipulation, offering several avenues for its integration into more complex molecules. A primary strategy involves the S-alkylation of the thioamide, which enhances the electrophilicity of the thioamide carbon, facilitating subsequent nucleophilic attack and ring formation. For instance, the reaction of thioamides with α-haloketones is a well-established method for the synthesis of thiazoles, a heterocyclic core found in numerous bioactive compounds.

Another powerful approach is the utilization of the thioamide in transition metal-catalyzed cross-coupling reactions. The thioamide group can act as a coupling partner, enabling the formation of carbon-carbon and carbon-heteroatom bonds, thereby allowing for the appendage of diverse molecular fragments. Furthermore, the thioamide can be transformed into other functional groups. For example, desulfurization can yield the corresponding amide, while reduction can afford an amine, providing further synthetic flexibility.

Synthetic Utility in the Construction of Macrocycles and Polycyclic Systems

The conformational flexibility imparted by the benzyloxy group, coupled with the reactivity of the thioamide, makes this compound an attractive building block for the synthesis of macrocycles. Intramolecular cyclization strategies, where the thioamide sulfur acts as a nucleophile, can be employed to forge the macrocyclic ring. The benzyloxy group can serve as a tether or a conformational directing group to facilitate the ring-closing process.

In the realm of polycyclic systems, the thioamide can participate in cascade or tandem reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly assemble complex architectures. The aromatic rings present in this compound can also engage in non-covalent interactions, such as π-stacking, which can pre-organize the molecule for subsequent cyclization reactions, leading to the efficient construction of polycyclic frameworks.

Derivatization for Structure-Reactivity Relationship (SRR) Studies

To delineate the relationship between the molecular structure of this compound and its chemical reactivity, systematic derivatization of its constituent parts is a crucial endeavor. Such studies provide fundamental insights into the electronic and steric factors governing its behavior in chemical transformations.

Systematic Modification of the Phenyl and Benzyloxy Substituents

A systematic investigation into the structure-reactivity relationships can be achieved by introducing a variety of substituents onto the phenyl and benzyloxy rings. The electronic nature of these substituents can be varied from electron-donating to electron-withdrawing to probe their influence on the reactivity of the thioamide moiety. Steric parameters can also be modulated by introducing bulky groups at different positions.

Modification Site Example Substituent Electronic Effect Steric Effect
Phenyl Ring (ortho, meta, para)-OCH₃, -CH₃Electron-donatingVaries with position
Phenyl Ring (ortho, meta, para)-Cl, -CF₃, -NO₂Electron-withdrawingVaries with position
Benzyloxy Phenyl Ring-F, -BrElectron-withdrawing (inductive)Minimal
Benzyloxy Phenyl Ring-t-ButylElectron-donating (hyperconjugation)Significant

Exploration of Substituent Effects on Thioamide Reactivity

The introduction of different substituents allows for a quantitative assessment of their impact on the reactivity of the thioamide group. For example, electron-withdrawing groups on the N-phenyl ring are expected to increase the acidity of the thioamide N-H proton and decrease the nucleophilicity of the sulfur atom. Conversely, electron-donating groups would have the opposite effect. These electronic perturbations can significantly influence the rates and outcomes of reactions such as alkylation, acylation, and participation in cyclization reactions. Kinetic studies on these derivatized compounds can provide valuable data for constructing quantitative structure-reactivity relationships (QSAR).

Role of Thioamides in Peptidomimetic Chemistry (General Applications, with this compound as a Model)

Thioamides serve as important isosteres of amide bonds in the field of peptidomimetic chemistry. The substitution of an amide with a thioamide can impart desirable properties to peptides, including enhanced resistance to enzymatic degradation and altered conformational preferences. The thioamide bond possesses a distinct electronic and steric profile compared to the amide bond, which can lead to unique biological activities.

This compound can be considered a simplified model system to study the conformational and electronic properties of thioamide-containing peptides. The N-phenyl group can mimic an aromatic amino acid side chain, while the thioamide unit represents the modified peptide backbone. Spectroscopic and computational studies on this model compound and its derivatives can provide fundamental insights into the preferred conformations and non-covalent interactions of thioamides, which can be extrapolated to more complex peptide systems. This knowledge is instrumental in the rational design of novel peptidomimetics with improved pharmacological profiles.

Design and Synthesis of Thiopeptides Incorporating Specific Thioamide Bonds

The targeted incorporation of thioamide bonds into peptides, creating thiopeptides, is a significant strategy in medicinal chemistry to enhance peptide stability and modulate biological activity. Thioamides serve as isosteres of amide bonds, where a sulfur atom replaces the oxygen atom of the carbonyl group. This substitution imparts unique chemical and physical properties, including altered hydrogen bonding capabilities and increased resistance to enzymatic degradation.

While direct research on the application of This compound in the synthesis of thiopeptides is not extensively documented in publicly available literature, the general principles of thiopeptide synthesis provide a framework for its potential utility. The synthesis of thiopeptides can be broadly categorized into two main approaches: thionation of a pre-formed peptide and the coupling of thioamino acid derivatives during solid-phase or solution-phase peptide synthesis.

One common method for introducing a thioamide bond involves the use of thionating reagents, such as Lawesson's reagent or Belleau's reagent, on a fully assembled peptide. However, this approach can lack selectivity and may not be suitable for complex peptides with multiple amide bonds.

A more controlled method involves the use of thioacylating agents or thioamino acid building blocks in a stepwise synthesis. For instance, α-amino thionoacid derivatives can be activated and coupled to the N-terminus of a growing peptide chain. It is in this context that derivatives of This compound could potentially be explored as precursors for generating specific thioacylating agents for the introduction of a thioamide bond at a desired position within a peptide sequence.

The general synthetic route for thiopeptide bond formation using activated thioacid derivatives is outlined below:

StepDescriptionReagents/Conditions
1Activation of Thioacid A thioacid is reacted with an activating agent to form a more reactive species.
2Coupling The activated thioacid is then coupled with the free amino group of a peptide or amino acid ester.
3Deprotection Protecting groups are removed to allow for further chain elongation.

This modular strategy allows for the site-specific incorporation of a thioamide linkage, enabling the synthesis of well-defined thiopeptide analogs for structure-activity relationship studies.

Conformational Studies of Thioamide-Containing Analogs

The substitution of an amide bond with a thioamide bond can significantly influence the conformational preferences of a peptide backbone. These conformational changes are attributed to the differences in steric and electronic properties between oxygen and sulfur. The larger van der Waals radius of sulfur compared to oxygen and the longer C=S bond length (approximately 1.6-1.8 Å) versus the C=O bond length (approximately 1.2 Å) can lead to distinct local geometries.

Furthermore, the electronic nature of the thioamide bond affects its hydrogen bonding capabilities. The thioamide NH is a better hydrogen bond donor, while the thiocarbonyl sulfur is a weaker hydrogen bond acceptor compared to its amide counterpart. These altered hydrogen-bonding patterns can disrupt or stabilize secondary structures such as α-helices and β-sheets.

Computational and experimental studies on model thiopeptides have provided insights into these conformational effects. Theoretical calculations, including ab initio and Density Functional Theory (DFT) methods, are employed to map the potential energy surfaces of thiopeptide fragments and predict stable conformations. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are instrumental in experimentally probing the solution-state conformations of synthetic thiopeptides.

The following table summarizes the key differences between amide and thioamide bonds that impact peptide conformation:

PropertyAmide BondThioamide BondConformational Impact
C=X Bond Length ~1.2 Å (X=O)~1.6-1.8 Å (X=S)Alters local geometry and steric interactions.
Van der Waals Radius of X 1.52 Å (Oxygen)1.80 Å (Sulfur)Increases steric bulk, potentially restricting conformational freedom.
H-Bonding (Donor) ModerateStrongerCan lead to more stable intramolecular hydrogen bonds.
H-Bonding (Acceptor) StrongWeakerMay disrupt existing hydrogen bonding networks.
Rotational Barrier (C-N) LowerHigherRestricts rotation, leading to more defined conformations.

These fundamental differences underscore the potential of using thioamide substitution, potentially involving derivatives of This compound , as a tool to engineer peptide conformations and, consequently, their biological functions.

Vii. Future Research Trajectories and Perspectives

Advancements in Asymmetric Synthesis of Chiral Thioamide Derivatives

The introduction of chirality into molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of N-(2-(benzyloxy)phenyl)ethanethioamide, the development of asymmetric synthetic routes to access enantiomerically pure forms could unveil stereospecific biological activities or material properties.

Future research will likely focus on the adaptation of established and emerging asymmetric catalytic methods to thioamides. One promising area is the use of chiral catalysts in reactions that form the core thioamide structure or modify the existing scaffold. For instance, the asymmetric reduction of a precursor ketimine or the enantioselective alkylation of the ethanethioamide backbone could be explored. Axially chiral thioamides have been successfully used for stereocontrolled C-C bond formation, a strategy that could be applied to derivatives of the target compound. nih.gov

A significant advancement has been reported in the copper-catalyzed asymmetric conjugation of selenols to α,β-unsaturated thioamides, yielding α-chiral β-selenothioamides with excellent enantioselectivity. nih.gov Adapting such catalytic systems to create chiral analogues of this compound by introducing a stereocenter at the ethyl group represents a viable research direction. Furthermore, chiral phosphoric acids have proven effective in catalyzing domino cyclization reactions to produce chiral thiohydantoins, demonstrating their potential for constructing complex chiral molecules containing a thioamide moiety. rsc.org

Asymmetric StrategyPotential Application to this compound DerivativesKey Challenge
Chiral Catalyst-Mediated SynthesisEnantioselective synthesis of derivatives with stereocenters on the ethanethioamide side chain.Identifying a catalyst system compatible with the thioamide and benzyloxy functionalities.
Use of Chiral AuxiliariesAttachment of a removable chiral auxiliary to guide stereoselective transformations.Developing mild conditions for auxiliary attachment and removal without racemization.
Atropisomeric ControlSynthesis of axially chiral derivatives by restricting rotation around the N-aryl bond. nih.govDesigning substrates with sufficient steric hindrance to ensure rotational stability.
Enzymatic ResolutionSeparation of a racemic mixture of chiral derivatives using stereoselective enzymes.Finding or engineering an enzyme with high selectivity and activity for the target substrate.

Integration of this compound Chemistry with Flow Synthesis and Automation

The transition from batch to continuous flow synthesis is revolutionizing the chemical industry by offering enhanced safety, efficiency, and scalability. tcichemicals.com The integration of this compound synthesis into automated flow systems represents a significant future trajectory. Flow chemistry's precise control over reaction parameters such as temperature, pressure, and stoichiometry is particularly advantageous for reactions that are exothermic or involve hazardous reagents, which can be features of thioamide synthesis. tcichemicals.com

Automated flow platforms can facilitate high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound and its derivatives. This could accelerate the discovery of novel catalytic systems and reaction pathways. tcichemicals.com Furthermore, the in-line purification and analysis modules common in flow systems can streamline the entire production process, from starting materials to the final, purified compound, reducing manual handling and improving reproducibility. tcichemicals.com The synthesis of thioamides via microwave-enhanced Kindler reactions has been demonstrated, a technique that can be effectively integrated into continuous flow setups for rapid and efficient production. organic-chemistry.org

Advantage of Flow SynthesisRelevance to Thioamide ChemistryFuture Outlook
Enhanced SafetyMinimizes risks associated with potentially toxic sulfurating agents and exothermic reactions by using small reaction volumes. tcichemicals.comDevelopment of dedicated flow reactors for handling hazardous thioamidation reagents.
Improved Efficiency and YieldPrecise control over reaction parameters leads to faster reactions, fewer side products, and higher yields.Optimization of residence time and temperature for multicomponent reactions yielding thioamides.
ScalabilitySeamless scaling from laboratory research to industrial production by running the system for longer durations.Design of scalable flow processes for the continuous manufacturing of this compound.
Automation and High-Throughput ScreeningAutomated platforms can rapidly test numerous catalysts, solvents, and temperatures to find optimal conditions.Integration of AI and machine learning algorithms to predict optimal flow conditions for novel derivatives.

Exploration of Novel Reaction Conditions and Catalytic Systems

The synthesis of thioamides has traditionally relied on harsh reagents like Lawesson's reagent or phosphorus pentasulfide. mdpi.com A major thrust of future research will be the discovery and implementation of milder, more efficient, and environmentally benign synthetic methods for this compound.

Recent years have seen the development of numerous innovative approaches. mdpi.com Three-component reactions involving an aldehyde, an amine, and elemental sulfur, known as the Willgerodt–Kindler reaction, offer an atom-economical route to thioamides. chemrxiv.org Exploring catalyst-free and solvent-free versions of this reaction could provide a green synthetic pathway. mdpi.com Water-mediated synthesis of thioamides, with no required energy input or catalysts, represents another sustainable approach. organic-chemistry.orgorganic-chemistry.org

The development of novel catalytic systems is also paramount. This includes exploring transition-metal-free protocols and photocatalyzed reactions. mdpi.com For instance, visible-light-mediated synthesis using photocatalysts offers a powerful method for activating substrates under mild conditions. mdpi.com Furthermore, new methods for activating the thioamide bond itself, such as N-tert-butoxycarbonyl (N-Boc) activation, can enable previously challenging transformations like transamidation under mild, transition-metal-free conditions. rsc.orgnih.gov Applying these advanced catalytic strategies could lead to more efficient and versatile syntheses of this compound and its analogues.

Catalytic System / ConditionDescriptionPotential Advantage
Multicomponent ReactionsCombining three or more reactants in a single pot to form the thioamide product, often with elemental sulfur as the sulfur source. chemrxiv.orgHigh atom economy, operational simplicity, and access to diverse structures.
Aqueous SynthesisUsing water as the reaction solvent, often without the need for catalysts or external energy. organic-chemistry.orgorganic-chemistry.orgEnvironmentally friendly, low cost, and simplified workup procedures.
PhotocatalysisUtilizing visible light and a photocatalyst to drive the thioamidation reaction under mild conditions. mdpi.comHigh selectivity, low energy consumption, and access to unique reaction pathways.
Hydroxylamine Hydrochloride CatalysisEnables transamidation of primary thioamides with various amines via C(S)-N bond cleavage and formation. researchgate.netAllows for late-stage functionalization and diversification of the thioamide scaffold.
N-Boc ActivationSite-selective activation of the thioamide nitrogen to facilitate nucleophilic attack at the thiocarbonyl carbon. rsc.orgnih.govEnables highly chemoselective transformations under mild, metal-free conditions.

Expanded Computational Investigations for Predictive Organic Chemistry

Computational chemistry has become an indispensable tool for predicting molecular properties, elucidating reaction mechanisms, and guiding experimental design. For this compound, expanded computational investigations can provide profound insights and accelerate research progress.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule. nih.gov Such studies can predict spectroscopic properties (NMR, IR), analyze molecular orbitals (HOMO-LUMO), and map the electrostatic potential, revealing sites susceptible to electrophilic or nucleophilic attack. researchgate.net This information is crucial for understanding the molecule's inherent reactivity.

Furthermore, computational modeling can be used to investigate the mechanisms of potential synthetic routes. By calculating the energy profiles of different reaction pathways, researchers can identify the most plausible mechanism, predict the stereochemical outcome of asymmetric reactions, and design more effective catalysts. unimelb.edu.au As the field moves towards predictive chemistry, machine learning algorithms can be trained on existing reaction data to forecast the outcomes of new reactions, suggesting optimal conditions for the synthesis of novel derivatives of this compound. nih.gov These predictive models have the potential to significantly reduce the experimental effort required for reaction development and discovery. nih.gov

Computational MethodApplication AreaAnticipated Insight
Density Functional Theory (DFT)Molecular structure, electronic properties, and vibrational analysis. nih.govPrediction of reactivity, spectroscopic signatures, and thermodynamic stability.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzyme-catalyzed reactions or interactions with biological macromolecules.Understanding potential biological targets and mechanisms of action.
Molecular Dynamics (MD) SimulationsConformational analysis and intermolecular interactions in solution or condensed phases.Insight into solubility, aggregation behavior, and binding dynamics.
Machine Learning (ML)Predicting reaction outcomes, optimizing reaction conditions, and virtual screening. nih.govAccelerated discovery of new synthetic routes and novel bioactive derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.